(1H-indol-6-yl)methanol

Overview

Description

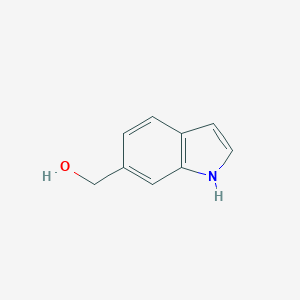

(1H-Indol-6-yl)methanol is a heterocyclic aromatic compound consisting of an indole ring substituted with a hydroxymethyl (-CH2OH) group at the 6-position. Indole derivatives are widely studied in medicinal chemistry due to their presence in bioactive natural products and pharmaceuticals. Its CAS number is 1075-26-9, with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1H-Indol-6-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (1H-indol-6-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar reduction techniques with optimized reaction parameters to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form (1H-indol-6-yl)methanone. Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.

Reduction: The compound can be reduced back to its alcohol form from the corresponding ketone using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in methylene chloride.

Reduction: Sodium borohydride in ethanol or tetrahydrofuran.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: (1H-indol-6-yl)methanone.

Reduction: this compound.

Substitution: Substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

(1H-indol-6-yl)methanol serves as an essential building block in organic synthesis. It can be transformed into more complex indole derivatives that are pivotal in medicinal chemistry. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate for synthesizing various compounds with diverse biological activities .

Biological Research

In biological contexts, this compound is studied for its interactions with biological targets such as enzymes and receptors. Research indicates that indole derivatives possess a range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, studies have shown that certain indole derivatives exhibit inhibitory activity against influenza A and other viral infections .

Medicinal Applications

The therapeutic potential of this compound and its derivatives is significant. They are being investigated for their roles in treating various diseases, including cancer and infectious diseases. The compound's ability to modulate biological pathways makes it a candidate for drug development .

Case Study 1: Antiviral Activity

Research conducted on various indole derivatives has demonstrated their efficacy against viral infections. In one study, this compound was synthesized and tested for its ability to inhibit the replication of influenza A virus. The results indicated a promising antiviral effect, suggesting that further exploration could lead to the development of new antiviral agents .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer properties of indole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The findings revealed significant growth inhibition in several cancer types, highlighting the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism by which (1H-Indol-6-yl)methanol exerts its effects is largely dependent on its interaction with biological targets. The indole nucleus allows it to bind to various receptors and enzymes, influencing pathways involved in cell signaling, metabolism, and gene expression. Its structural similarity to tryptophan enables it to mimic or interfere with biological processes that involve this amino acid.

Comparison with Similar Compounds

Below is a detailed comparison of (1H-Indol-6-yl)methanol with structurally and functionally related indole derivatives, focusing on biological activity, selectivity, and structure-activity relationships (SAR).

Structural Analogues and Positional Isomers

Substituted Indole Derivatives

- 1-Ethyl-(1H-indol-6-yl)methanol (CAS 1030420-04-2) has a higher molecular weight (175.23 vs.

Functional Group Replacements :

Bioisosteres and Heterocyclic Analogues

Key SAR Insights

Positional Specificity: The 6-position hydroxymethyl group is critical for activity. Moving the group to the 5-position (1H-Indol-5-yl-methanol) rendered the compound inactive against Leishmania .

N-Substitution : Methyl or ethyl groups at the indole nitrogen (e.g., 1-methyl derivative) enhance enzyme binding but may reduce selectivity .

Hydroxymethyl Group : Irreplaceable by carboxylic acids or esters for TbCK inhibition, emphasizing its role in hydrogen bonding .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C9H9NO | 147.17 | 1075-26-9 | Moderate (polar solvents) |

| 1-Methyl-(1H-indol-6-yl)methanol | C10H11NO | 161.21 | 199590-00-6 | Moderate |

| 1H-Indol-5-yl-methanol | C9H9NO | 147.17 | 1075-25-8 | Moderate |

Biological Activity

(1H-indol-6-yl)methanol, with the molecular formula C₉H₉NO and a molecular weight of approximately 159.17 g/mol, is a derivative of indole characterized by a hydroxymethyl group at the 6-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties. This article compiles recent findings on the biological activity of this compound, supported by data tables and case studies.

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, compounds structurally similar to this compound have been tested for their ability to inhibit the influenza A virus and CoxB3 virus. One study reported an indole derivative with an IC50 value of 7.53 μmol/L against influenza A, highlighting the potential of indole derivatives in antiviral applications .

Anticancer Properties

Research indicates that this compound and related compounds can influence cancer cell signaling pathways. Specifically, indole derivatives have been implicated in blocking Akt signaling, which is crucial for cancer cell survival and proliferation. This mechanism suggests that this compound could serve as a scaffold for developing new anticancer agents .

Antioxidant Activity

The antioxidant potential of indole derivatives is well-documented. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the hydroxymethyl group may enhance the electron-donating ability of the indole ring, contributing to its antioxidant effects .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with other indole derivatives reveals how variations in substitution patterns affect their pharmacological properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (1H-indol-3-yl)methanol | Hydroxymethyl group at the 3-position | More studied for antimicrobial properties |

| (1-methylindol-6-yl)methanol | Methyl substitution at the 1-position | Increased lipophilicity affecting bioavailability |

| (1H-indol-2-yl)methanol | Hydroxymethyl group at the 2-position | Different pharmacological profile |

This table illustrates how slight changes in chemical structure can lead to significant differences in biological activity.

Study on Antiviral Efficacy

A notable study evaluated a series of indole compounds for their ability to inhibit HIV-1 fusion. The findings indicated that certain structural features contributed to enhanced binding affinity and biological activity against viral replication. Compounds with similar scaffolds to this compound demonstrated effective inhibition at submicromolar concentrations, suggesting a promising avenue for therapeutic development against HIV .

Anticancer Mechanisms

In another investigation focusing on cancer cell lines, this compound was assessed for its ability to induce apoptosis in tumor cells. The results highlighted that this compound could activate apoptotic pathways through modulation of key signaling proteins involved in cell survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1H-indol-6-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : this compound can be synthesized via reductive amination or carbamate intermediates. For example, derivatives like 3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-6-yl diisopropylcarbamate are synthesized using CDI (1,1'-carbonyldiimidazole) in dichloromethane (DCM), achieving yields up to 71.9% . Optimization involves adjusting solvent polarity (e.g., DCM vs. THF) and reaction time. Monitoring via UPLC (ultra-performance liquid chromatography) ensures purity (>99%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3290–3360 cm⁻¹ and carbamate C=O at 1684 cm⁻¹) .

- UPLC/MS : Confirms molecular weight and purity (e.g., 96.9–99.3% total peak area) .

- NMR : Resolves regiochemical ambiguities in indole substitution patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under:

- pH extremes : Use HPLC to track decomposition in buffers (pH 2–12).

- Light exposure : Monitor via UV-vis spectroscopy for photolytic byproducts.

- Temperature : Accelerated aging at 40°C/75% RH (relative humidity) can predict shelf life .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : IC₅₀ determination using enzyme inhibition assays (e.g., butyrylcholinesterase) or cell viability assays (MTT/XTT) is common. For example, 1-methyl-(1H-indol-6-yl)methanol showed an IC₅₀ of 25.45 ± 1.16 μM but required selectivity index analysis to rule off-target effects .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% formic acid). Validate methods via spike-recovery experiments in biological fluids (e.g., plasma) with LOD (limit of detection) < 0.1 μg/mL .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in this compound derivatives targeting enzyme inhibition?

- Methodological Answer : Substituents at the indole N-1 and C-3 positions critically modulate activity. For example, 1-(4-methylphenyl)sulfonyl derivatives enhance lipophilicity and binding to hydrophobic enzyme pockets, while C-3 carbamates improve metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide SAR .

Q. How can computational modeling resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) can reconcile divergent IC₅₀ values by analyzing ligand-receptor conformational flexibility. For instance, discrepancies in selectivity indices (e.g., compound 278 vs. 346 ) may arise from variations in assay conditions (e.g., ionic strength) or protein flexibility .

Q. What strategies mitigate data contradictions arising from synthetic byproducts in this compound preparations?

- Methodological Answer : Use orthogonal purification techniques:

- Flash chromatography : Remove polar impurities with gradients of ethyl acetate/hexane.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate pure crystals.

- Mass-directed fractionation : Couple HPLC with MS for real-time impurity tracking .

Q. How can selective functionalization of this compound be achieved to avoid cross-reactivity at reactive sites?

- Methodological Answer : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) or acetyl groups before modifying the indole core. For example, sulfonylation at N-1 (1-(4-methylphenyl)sulfonyl) directs electrophilic substitution to C-3 .

Q. What mechanistic insights explain the cytotoxicity or off-target effects of this compound derivatives?

- Methodological Answer : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) can identify pathways affected by cytotoxic analogs. For example, 3-pyridin-3-ylaniline derivatives may inhibit cytochrome P450 enzymes, necessitating CYP450 inhibition assays . Mitochondrial toxicity can be assessed via Seahorse extracellular flux analysis .

Properties

IUPAC Name |

1H-indol-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZOPANDOHWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378473 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-26-9 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.